Ccris 6861
CAS No.: 113202-60-1
Cat. No.: VC20876418
Molecular Formula: C20H21N3O9
Molecular Weight: 447.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113202-60-1 |
|---|---|
| Molecular Formula | C20H21N3O9 |
| Molecular Weight | 447.4 g/mol |
| IUPAC Name | [11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate |
| Standard InChI | InChI=1S/C20H21N3O9/c1-9(25)23-15-6-22-14-4-12(7-24)5-16(30-10(2)26)17(14)13(8-29-19(21)28)20(32-22,18(15)23)31-11(3)27/h4-5,7,13,15,18H,6,8H2,1-3H3,(H2,21,28) |
| Standard InChI Key | FBXPCVIKIBWXAE-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
| Canonical SMILES | CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
Introduction
Chemical Properties and Structure
Chemical Identity and Physical Properties
| Property | Description |
|---|---|
| Chemical Name | Trans-4-Aminocyclohexanol |
| CAS Registry Number | 113202-60-1 |
| CCRIS Identifier | 6861 |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| Physical Appearance | Crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
The trans-4-Aminocyclohexanol molecule features a cyclohexane ring with amino and hydroxyl groups positioned in the trans configuration at the 1,4-positions. This configuration is crucial for its biological activity and applications in pharmaceutical synthesis .
Stereochemistry and Isomeric Forms
Trans-4-Aminocyclohexanol exists as a stereoisomer, with the cis-4-aminocyclohexanol being its counterpart. The trans configuration refers to the spatial arrangement where the amino and hydroxyl groups are on opposite sides of the cyclohexane ring plane. This stereochemistry significantly influences its reactivity patterns and biological properties, distinguishing it from the cis isomer which has different applications in pharmaceutical development .
Synthesis Methods
Industrial Production
The established industrial synthesis of trans-4-Aminocyclohexanol typically involves platinum or palladium-catalyzed procedures starting from phenol or nitrobenzene. One common approach uses N-acetyl-p-aminophenol as an intermediate, which is prepared through several reaction steps including:
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Reaction of 4-hydroxyacetophenone with a hydroxylamine salt and a base to obtain 4-hydroxyacetophenone oxime
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Subjecting the ketoxime to a Beckmann rearrangement using catalysts such as Amberlyst 15
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Hydrogenation with palladium catalyst
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Deacetylation to produce 4-aminocyclohexanol with varying trans/cis ratios (1:1 to 4:1)
Enzymatic Synthesis Approaches
Recent advancements have focused on developing more efficient and stereoselective synthesis methods. One promising approach employs enzymatic catalysis involving ketoreductases (KREDs) and amine transaminases (ATAs) to achieve stereoselective synthesis of trans-4-aminocyclohexanol from 1,4-cyclohexanedione .
This enzymatic approach offers two main routes:
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Formation of 4-hydroxycyclohexanone from diketone via ketoreductase-catalyzed monoreduction coupled with subsequent transamination by amine transaminase
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Selective monoamination of the diketone to yield 4-aminocyclohexanone, followed by reduction of the remaining carbonyl group
The enzymatic synthesis provides several advantages over traditional chemical methods, including:
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Improved stereoselectivity
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Milder reaction conditions
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Reduced environmental impact
Recent Synthesis Innovations
The stereoselective preparation of trans-4-aminocyclohexanol has seen improvements through modular approaches that can access both stereoisomers. For instance, research has identified regioselective ketoreductases for the selective mono-reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, as well as stereocomplementary amine transaminases to achieve the desired trans configuration .
Biological Activities
Overview of Biological Significance
Trans-4-Aminocyclohexanol demonstrates several biological activities, primarily through its derivatives and as an intermediate in pharmaceutically active compounds. Its biological significance extends to various therapeutic areas including respiratory, cardiovascular, and antiviral applications .
Antifungal Properties
Research has highlighted the efficacy of oxiranes derived from trans-4-Aminocyclohexanol against various fungal strains. These studies have demonstrated significant reduction in fungal growth, suggesting potential applications in antifungal therapies. The structural modifications of the parent compound have shown to enhance antifungal activity, providing a framework for developing novel antifungal agents.
Antibacterial Activities
Studies on glucopyranoside derivatives synthesized from trans-4-Aminocyclohexanol have shown promising results against Gram-positive bacteria. The modifications made to the 2-deoxystreptamine ring enhanced antibacterial activity, indicating that structural changes can lead to improved efficacy. These findings suggest potential applications in developing new antibacterial agents to address growing antimicrobial resistance challenges.
Enzyme Binding Interactions
Crystallography studies involving trans-4-Aminocyclohexanol and trypsin have provided detailed insights into binding interactions at a molecular level. This research is crucial for drug design, particularly in developing inhibitors that target specific enzymes. The compound's ability to serve as a ligand for various enzymes makes it valuable for understanding protein-ligand interactions and developing enzyme modulators.
Pharmaceutical Applications
Role as a Pharmaceutical Intermediate
Trans-4-Aminocyclohexanol serves as a valuable precursor in the synthesis of various pharmaceuticals, including:
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Ambroxol hydrochloride - a secretolytic agent used in respiratory conditions
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Lomibuvir - an HCV protease inhibitor
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SNX 2112 - a bioactive molecule with potential clinical interest
The compound's utility stems from its unique structure, which provides a platform for introducing various functional groups and enabling the development of diverse pharmaceutical agents .
Applications in Drug Development
The following table summarizes key pharmaceutical applications of trans-4-Aminocyclohexanol:
| Pharmaceutical Area | Example Compounds | Therapeutic Use |
|---|---|---|
| Respiratory Medicine | Ambroxol hydrochloride | Mucolytic agent for respiratory conditions |
| Antiviral Therapy | Lomibuvir | HCV protease inhibitor |
| Novel Therapeutics | SNX 2112 | Potential clinical applications |
| Structural Templates | Substituted isoquinolone derivatives | Various therapeutic targets |
The trans configuration of the amino and hydroxyl groups provides specific spatial arrangements that contribute to the biological activity of derived compounds, making it particularly valuable in pharmaceutical design .
Research Methodologies and Analytical Approaches
Analytical Techniques for Characterization
When working with trans-4-Aminocyclohexanol in research settings, several analytical techniques are commonly employed for characterization and purity assessment:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Liquid Chromatography-Mass Spectrometry (LC-MS) to verify molecular weight
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X-ray crystallography for definitive structural determination
For assessing biological activity, enzyme inhibition studies using kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) with purified enzymes can be employed. Including positive and negative controls helps contextualize potency results.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies guided by computational methods such as molecular docking have been valuable in optimizing functional group modifications of trans-4-Aminocyclohexanol derivatives. These approaches can enhance target specificity while minimizing potential toxicity.
Strategies for optimization include:
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Replacing functional groups to improve hydrogen bonding with catalytic residues
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Introducing structural modifications to reduce off-target binding
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Validating modifications via cytotoxicity assays and comparing selectivity indices
Experimental Design Considerations
When designing experiments involving trans-4-Aminocyclohexanol, researchers should prioritize:
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Ensuring high compound purity (>95% by HPLC) to avoid confounding results
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Documenting reaction conditions meticulously for reproducibility
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Validating synthesized batches using reference spectra
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Employing orthogonal assays to confirm mechanisms of action
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Using complementary experimental approaches to address potential contradictions in data
Current Challenges and Future Research Directions
Synthesis Optimization
Despite advances in trans-4-Aminocyclohexanol synthesis, challenges remain in achieving high yields with excellent stereoselectivity. Future research directions include:
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Developing more efficient catalysts for selective hydrogenation
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Optimizing enzymatic approaches for industrial-scale production
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Exploring continuous flow chemistry for improved process efficiency
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Investigating greener synthesis methods with reduced environmental impact
Novel Applications Exploration
Emerging areas of investigation for trans-4-Aminocyclohexanol include:
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Expanded antimicrobial applications against resistant strains
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Potential antitumor properties through novel mechanistic pathways
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Applications in materials science and polymer chemistry
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Use as a building block for peptidomimetics and other bioactive molecules
Computational and Predictive Methods
The integration of computational methods with experimental data shows promise for predicting trans-4-Aminocyclohexanol interactions with novel molecular targets. Approaches combining molecular dynamics simulations with machine learning models can guide the rational design of derivatives with enhanced biological properties.
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